molecular formula C7H7FO3S B3051890 4-Methoxybenzenesulfonyl fluoride CAS No. 368-91-2

4-Methoxybenzenesulfonyl fluoride

Cat. No.: B3051890
CAS No.: 368-91-2
M. Wt: 190.19 g/mol
InChI Key: QHEMDSDRFAIOOU-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonyl fluoride is an organic compound with the molecular formula C7H7FO3S. It is a sulfonyl fluoride derivative, characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonyl fluoride group. This compound is known for its utility in various chemical reactions, particularly in the field of click chemistry, where it serves as a connector for the assembly of small molecules with proteins or nucleic acids .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Sulfonyl fluorides, including 4-Methoxy-benzenesulfonyl fluoride, are emerging as the workhorse functional group, with diverse applications being reported . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Mechanism of Action

Target of Action

4-Methoxybenzene-1-sulfonyl fluoride, also known as 4-methoxybenzenesulfonyl fluoride, is a sulfonyl fluoride compound . Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have the ability to form a stable covalent bond with amino acids such as Lys, His, and Tyr residues .

Mode of Action

The sulfonyl fluoride motif in 4-Methoxybenzene-1-sulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This compound interacts with its targets (amino acids or proteins) through a process known as click chemistry . This interaction results in the formation of a stable covalent bond .

Biochemical Pathways

It’s known that sulfonyl fluorides can interact with context-specific amino acids or proteins for diverse applications . This suggests that the compound could potentially affect multiple biochemical pathways depending on the specific proteins it interacts with.

Pharmacokinetics

It’s worth noting that the compound’s resistance to hydrolysis under physiological conditions could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Methoxybenzene-1-sulfonyl fluoride’s action would depend on the specific proteins it interacts with. Given its ability to form stable covalent bonds with certain amino acids , it could potentially alter the function of these proteins, leading to various downstream effects.

Action Environment

It’s known that the compound is moisture sensitive , which suggests that humidity could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Methoxybenzenesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives such as:

  • 4-Fluorobenzenesulfonyl fluoride
  • 2-Fluorobenzenesulfonyl fluoride
  • 1,3-Benzenedisulfonyl fluoride

Uniqueness

The presence of the methoxy group in this compound imparts unique electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it particularly useful in applications requiring high reactivity and selectivity .

Properties

IUPAC Name

4-methoxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEMDSDRFAIOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496941
Record name 4-Methoxybenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-91-2
Record name 4-Methoxybenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368-91-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-benzenesulfonyl chloride (1.0 g, 4.8 mmol) in acetonitrile (20 mL) was added KF (563 mg, 9.7 mmol) and the resulting mixture was stirred for 16 h at room temperature. The solid was filtered off and the filtrate was concentrated in vacuo. The residue was dissolved in EtOAc and washed with water. The organic phase was dried (MgSO4) and concentrated in vacuo to give the title compound (780 mg) as a colourless oil. 1H NMR (CDCl3): 7.97 (2H, d), 7.09 (2H, d), 3.94 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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